molecular formula C20H16ClN5O3S B11428868 2-(1,3-benzothiazol-2-yl)-4-chloro-5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyridazin-3(2H)-one

2-(1,3-benzothiazol-2-yl)-4-chloro-5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyridazin-3(2H)-one

Cat. No.: B11428868
M. Wt: 441.9 g/mol
InChI Key: VZBARPLEAYEHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that features a benzothiazole moiety, a chlorinated pyridazine ring, and a furan-substituted piperazine group

Preparation Methods

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE involves multiple steps, typically starting with the preparation of the benzothiazole core. This can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction . The chlorinated pyridazine ring is then introduced through a series of substitution reactions, often involving chlorinating agents such as thionyl chloride. The final step involves the coupling of the furan-substituted piperazine group, which can be achieved using coupling reagents like EDCI and HOBt in the presence of a suitable solvent like dimethylformamide .

Chemical Reactions Analysis

2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with various molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, inhibiting their activity. The compound can also interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

Properties

Molecular Formula

C20H16ClN5O3S

Molecular Weight

441.9 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-chloro-5-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazin-3-one

InChI

InChI=1S/C20H16ClN5O3S/c21-17-14(24-7-9-25(10-8-24)18(27)15-5-3-11-29-15)12-22-26(19(17)28)20-23-13-4-1-2-6-16(13)30-20/h1-6,11-12H,7-10H2

InChI Key

VZBARPLEAYEHBT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C(=O)N(N=C2)C3=NC4=CC=CC=C4S3)Cl)C(=O)C5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.